molecular formula C16H21NO3 B2567857 4-((ethyl(2-hydroxyethyl)amino)methyl)-6,8-dimethyl-2H-chromen-2-one CAS No. 887210-46-0

4-((ethyl(2-hydroxyethyl)amino)methyl)-6,8-dimethyl-2H-chromen-2-one

Cat. No.: B2567857
CAS No.: 887210-46-0
M. Wt: 275.348
InChI Key: VXTZMQNINIDYHI-UHFFFAOYSA-N
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Description

4-((ethyl(2-hydroxyethyl)amino)methyl)-6,8-dimethyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.348. The purity is usually 95%.
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Biological Activity

4-((ethyl(2-hydroxyethyl)amino)methyl)-6,8-dimethyl-2H-chromen-2-one is a compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Chromene Compounds

Chromenes are heterocyclic compounds characterized by a benzopyran structure. They exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The specific compound possesses an ethyl(2-hydroxyethyl)amino side chain that may influence its pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Studies have shown that chromene derivatives can induce apoptosis in cancer cells by disrupting tubulin polymerization and activating caspase pathways. This leads to cell cycle arrest and subsequent cell death .
  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways .
  • Anti-inflammatory Effects : Chromene derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their anti-inflammatory effects .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various chromene derivatives on human cancer cell lines. The results indicated that this compound induced significant apoptosis in breast and colon cancer cells through the activation of caspases 3 and 7 .
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound showed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its potential as a therapeutic agent against bacterial infections .
  • Structure-Activity Relationship (SAR) : Research into the SAR of chromene derivatives revealed that modifications in the side chains significantly affect their biological potency. The presence of hydroxyl groups and ethylamine moieties enhances solubility and bioactivity, making this compound particularly promising for further development .

Table 1: Biological Activities of this compound

Activity TypeMechanismReference
AnticancerInduces apoptosis via caspase activation ,
AntimicrobialDisrupts cell membranes ,
Anti-inflammatoryInhibits COX and LOX

Table 2: MIC Values Against Pathogens

PathogenMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

Properties

IUPAC Name

4-[[ethyl(2-hydroxyethyl)amino]methyl]-6,8-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-4-17(5-6-18)10-13-9-15(19)20-16-12(3)7-11(2)8-14(13)16/h7-9,18H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTZMQNINIDYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1=CC(=O)OC2=C(C=C(C=C12)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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